molecular formula C23H28ClN3O4S2 B2473200 N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride CAS No. 1329842-24-1

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride

Cat. No. B2473200
CAS RN: 1329842-24-1
M. Wt: 510.06
InChI Key: HCNCQJLCYRHUJP-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O4S2 and its molecular weight is 510.06. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Toxicity Studies

Some thiazole compounds have been studied for their metabolic pathways and the formation of toxic metabolites. For instance, Mizutani et al. (1994) investigated the metabolism of nephro- or hepatotoxic thiazoles and identified thioamides as ring cleavage products in mice, suggesting a complex metabolic pathway that could be relevant to understanding the behavior of similar compounds in biological systems (Mizutani, Yoshida, & Kawazoe, 1994).

Anticonvulsant and Antinociceptive Properties

Thiazole derivatives have been explored for their potential in treating neurological conditions. A study by Ali and Siddiqui (2015) synthesized N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives and found promising anticonvulsant activity, indicating potential applications in neurological therapeutic research (Ali & Siddiqui, 2015).

Gastrointestinal and Gastric Motility Effects

Thiazole compounds have also been linked to gastrointestinal effects. Inoue et al. (1994) synthesized 8H-indeno[1,2-d]thiazoles with various N-substituted amino groups and evaluated their anti-ulcerous activity, revealing significant inhibitory behavior on ethanol-induced gastric ulcers (Inoue, Ikesue, & Mizoguchi, 1994). Additionally, Matsunaga et al. (2011) studied Acotiamide hydrochloride, a thiazole derivative, and reported its positive effects on gastric motility, providing insights into potential applications for functional dyspepsia treatment (Matsunaga et al., 2011).

Antitumoral and Antimicrobial Activities

Thiazole derivatives have been investigated for their potential in cancer treatment. The study by Berger, Petru, and Schmähl (1988) on the carcinogenicity of certain nitrosoureahydrochloride and related derivatives highlighted the need to understand the inherent carcinogenic risks associated with these compounds, which could be crucial for developing safer therapeutic agents (Berger, Petru, & Schmähl, 1988).

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2.ClH/c1-17-6-8-19(9-7-17)32(28,29)16-21(27)26(11-10-25-12-14-30-15-13-25)23-24-22-18(2)4-3-5-20(22)31-23;/h3-9H,10-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNCQJLCYRHUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC=C4S3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride

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